2-Methoxy-5-(trifluoromethyl)aniline

Organic Synthesis Catalytic Hydrogenation Process Chemistry

This aromatic amine features electron-donating methoxy and electron-withdrawing trifluoromethyl groups, yielding distinct electronic properties (LogP 2.88-3.24, pKa 3.31). Validated as a fragment scaffold for carbonic anhydrase II inhibition (Ki=215 nM). High-yielding (99%) synthesis ensures cost-effective scale-up for pharmaceutical and agrochemical intermediates.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 349-65-5
Cat. No. B1297676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethyl)aniline
CAS349-65-5
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
InChIKeyRKUSRLUGUVDNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5): A Dual-Substituted Aniline Scaffold for Pharmaceutical and Agrochemical Synthesis


2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) is an aromatic amine derivative featuring an electron-donating methoxy (-OCH₃) group at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position of the benzene ring . This unique combination of substituents imparts distinct electronic properties, a predicted pKa of 3.31 ± 0.10, and enhanced lipophilicity (LogP 2.88–3.24), establishing it as a key building block in medicinal chemistry for the synthesis of bioactive molecules, particularly as a fragment scaffold for molecular linking and expansion in drug discovery [1].

Why 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) Cannot Be Replaced by Generic Aniline Analogs


The precise positioning of the electron-donating methoxy and electron-withdrawing trifluoromethyl groups on the aniline ring of 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) is critical for achieving desired physicochemical and biological outcomes. Simple substitution with other aniline derivatives, even those containing a single trifluoromethyl group or a different alkoxy moiety, leads to significant alterations in electronic distribution, lipophilicity, and metabolic stability [1]. For instance, replacing the methoxy group can drastically shift the compound's pKa and solubility profile, directly impacting its reactivity in downstream syntheses and its interaction with biological targets. These differences are not merely theoretical; they manifest as quantifiable variations in key performance metrics, including enzyme inhibition potency, synthetic yield, and the overall success of a given synthetic pathway [2]. The quantitative evidence below substantiates that generic substitution is not a viable strategy for projects requiring the specific properties conferred by this unique substitution pattern.

2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5): Head-to-Head Evidence Against Closest Analogs


Synthesis Yield: 99% via Catalytic Hydrogenation vs. Lower-Yielding Multi-Step Methods

The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline via catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using 10% Pd/C in methanol under a hydrogen atmosphere proceeds with an exceptional 99% yield, providing the product as an off-white solid . This high-yielding, one-step reduction contrasts sharply with alternative multi-step synthetic routes for similar aniline derivatives, which often suffer from lower overall yields due to intermediate isolation and purification steps [1]. The quantitative difference in yield directly impacts the cost-effectiveness and scalability of processes that rely on this intermediate.

Organic Synthesis Catalytic Hydrogenation Process Chemistry

Physicochemical Property: pKa Differentiation vs. Unsubstituted Aniline

The predicted pKa of 2-Methoxy-5-(trifluoromethyl)aniline is 3.31 ± 0.10 [1]. In contrast, the pKa of unsubstituted aniline is approximately 4.6. This significant difference of over one pKa unit indicates that the trifluoromethyl and methoxy substituents substantially decrease the basicity of the amino group. This altered pKa directly influences the compound's ionization state and solubility at physiological pH, which are critical parameters governing its behavior in biological assays and its suitability as a fragment for lead optimization in drug discovery .

Physicochemical Properties Medicinal Chemistry Drug Design

Enzyme Inhibition Potency: Carbonic Anhydrase II (hCA II) Affinity (Ki = 215 nM)

2-Methoxy-5-(trifluoromethyl)aniline demonstrates measurable inhibitory activity against human carbonic anhydrase II (hCA II), with a reported inhibition constant (Ki) of 215 nM [1]. While this is a moderately potent interaction, it provides a quantifiable baseline for structure-activity relationship (SAR) studies. In contrast, other simple aniline derivatives may exhibit significantly weaker or no measurable inhibition against hCA II at similar concentrations. For example, some fluoro- or trifluoromethyl-substituted aniline analogs have shown Ki values >10 µM in the same assay, demonstrating a >46-fold loss in potency [2]. This specific activity validates the compound's utility as a tool compound for investigating the structural determinants of hCA II inhibition.

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Lipophilicity and Bioavailability: LogP (2.88-3.24) vs. Parent Aniline

The lipophilicity of 2-Methoxy-5-(trifluoromethyl)aniline, measured by its octanol-water partition coefficient (LogP), is reported to be between 2.88 and 3.24 . This is a substantial increase compared to unsubstituted aniline (LogP ≈ 0.9), a difference of approximately 2 LogP units. This enhanced lipophilicity is a direct consequence of the trifluoromethyl and methoxy substituents and is known to significantly influence the compound's ability to cross biological membranes, thereby impacting its absorption, distribution, and overall bioavailability potential [1]. This property is a key differentiator when selecting aniline scaffolds for designing orally bioavailable drugs or cell-permeable probes.

Lipophilicity ADME Drug Discovery

Purity and Analytical Standards: ≥98% (GC) Purity for Reproducible Results

Commercial suppliers routinely provide 2-Methoxy-5-(trifluoromethyl)aniline with a guaranteed minimum purity of ≥98.0% as determined by gas chromatography (GC) . This high purity standard ensures minimal batch-to-batch variability and reduces the presence of unknown impurities that could interfere with sensitive chemical reactions or biological assays. While some analogs may be available at lower purity grades (e.g., 95% or technical grade), the consistent availability of ≥98% purity for this specific compound mitigates risks associated with side reactions and ensures greater reproducibility in research and development workflows [1].

Quality Control Analytical Chemistry Procurement

2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5): High-Impact Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Carbonic Anhydrase Inhibitors

The quantifiable inhibition of human carbonic anhydrase II (Ki = 215 nM) positions 2-Methoxy-5-(trifluoromethyl)aniline as a validated starting fragment for structure-based drug design [1]. Its well-defined binding affinity, coupled with its favorable physicochemical properties (LogP 2.88-3.24, pKa 3.31), makes it an ideal scaffold for fragment linking and growing strategies. Researchers can leverage this data to prioritize this compound over less active aniline fragments, accelerating the development of novel CA inhibitors for therapeutic applications in glaucoma, cancer, and epilepsy.

High-Efficiency Synthesis of Advanced Pharmaceutical Intermediates

The high-yielding (99%) catalytic hydrogenation method for its synthesis makes 2-Methoxy-5-(trifluoromethyl)aniline a cost-effective and scalable intermediate . This is particularly valuable for the preparation of diaryl ureas, carbodiimides, and other advanced building blocks used in the synthesis of APIs targeting neurological and metabolic disorders . The robust synthesis ensures a reliable supply chain and minimizes waste, a key consideration for process chemistry and manufacturing.

Development of Lipophilic Agrochemical Agents

The significantly enhanced lipophilicity (LogP ≈ 3.0) compared to parent aniline is a critical attribute for the design of agrochemicals with improved foliar uptake and soil mobility . This property, directly quantified by LogP measurements, supports its use as a key intermediate in the synthesis of novel herbicides and pesticides, where penetration of the waxy cuticle of plants or insect exoskeletons is essential for efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.